molecular formula C9H9ClF3N B3081236 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine CAS No. 1098069-36-3

1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine

Cat. No. B3081236
CAS RN: 1098069-36-3
M. Wt: 223.62 g/mol
InChI Key: MOUAJCCENYTTAF-UHFFFAOYSA-N
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Description

“1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine” is a chemical compound with the linear formula C9H10Cl2F3N . It’s also known as "®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C9H9ClF3N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 260.09 and a density of 1.6±0.1 g/cm3 . It has a boiling point of 301.4±52.0 °C at 760 mmHg and a flash point of 136.1±30.7 °C .

Scientific Research Applications

KDR Kinase Inhibitors

This compound has been used in the discovery and optimization of novel KDR (Kinase insert Domain-containing Receptor) kinase inhibitors . KDR is a validated target for anticancer drug discovery and development . A series of o-amino-arylurea derivatives have been synthesized and evaluated for their kinase inhibitory activity . The optimization based on biological screening and molecular modeling resulted in an increase in KDR kinase inhibitory activity .

Synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones

4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a derivative of the compound, participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . This synthesis process is a key part of many chemical reactions .

Agrochemical Applications

Trifluoromethylpyridines, which can be derived from the compound, are a key structural motif in active agrochemical ingredients . More than 50% of the pesticides launched in the last two decades have been fluorinated . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Several derivatives are used in pharmaceutical products, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Trifluoromethylpyridines are also used in the veterinary industry . Several products containing the trifluoromethylpyridine moiety have been granted market approval .

Development of Fluorinated Organic Chemicals

The compound plays a significant role in the development of fluorinated organic chemicals . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .

Safety and Hazards

This compound is considered hazardous. It has been associated with various hazard statements including H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage .

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUAJCCENYTTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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